molecular formula C23H21NO6 B13012434 3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13012434
M. Wt: 407.4 g/mol
InChI Key: BBUMEAUKYYYUBO-WDGBRCNXSA-N
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Description

3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid, followed by the introduction of the bicyclo[1.1.1]pentane moiety. The reaction conditions often require the use of strong bases and specific solvents to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the complex sequence of reactions required to produce the compound in high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like piperidine for Fmoc deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino acid during peptide synthesis, preventing unwanted side reactions. The bicyclo[1.1.1]pentane moiety provides structural stability and rigidity, which can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability and specificity .

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

3-[(S)-carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C23H21NO6/c25-19(26)18(22-10-23(11-22,12-22)20(27)28)24-21(29)30-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,24,29)(H,25,26)(H,27,28)/t18-,22?,23?/m1/s1

InChI Key

BBUMEAUKYYYUBO-WDGBRCNXSA-N

Isomeric SMILES

C1C2(CC1(C2)C(=O)O)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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